GPI 15427

Catalog No.
S548574
CAS No.
805242-85-7
M.F
C20H20N4O2
M. Wt
348.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GPI 15427

CAS Number

805242-85-7

Product Name

GPI 15427

IUPAC Name

4-[(4-methylpiperazin-1-yl)methyl]-8-oxa-15,16-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9,11,13(17)-heptaen-14-one

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

InChI

InChI=1S/C20H20N4O2/c1-23-7-9-24(10-8-23)12-13-5-6-16-15(11-13)19-18-14(20(25)22-21-19)3-2-4-17(18)26-16/h2-6,11H,7-10,12H2,1H3,(H,22,25)

InChI Key

DZRLVSOGARUEGQ-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CC2=CC3=C(C=C2)OC4=CC=CC5=C4C3=NNC5=O

Solubility

Soluble in DMSO, not in water

Synonyms

GPI 15427, GPI-15427, GPI15427

Canonical SMILES

CN1CCN(CC1)CC2=CC3=C(C=C2)OC4=CC=CC5=C4C3=NNC5=O

Description

The exact mass of the compound 10-((4-Methylpiperazin-1-yl)methyl)chromeno(4,3,2-de)phthalazin-3(2H)-one is 348.15863 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

GPI 15427 is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase-1, commonly referred to as PARP-1. This enzyme is involved in various cellular processes, including DNA repair, cell death, and inflammation. GPI 15427 has been studied for its potential therapeutic effects in various diseases, particularly those related to oxidative stress and inflammation, such as diabetic complications and cancer. Its chemical structure allows it to effectively bind to the active site of PARP-1, thereby inhibiting its activity and modulating the cellular response to damage.

That typically include:

  • Formation of Key Intermediates: The initial step often involves the synthesis of a key intermediate that contains a piperazine moiety.
  • Coupling Reactions: This intermediate is then subjected to coupling reactions with other chemical entities that contribute to the final structure.
  • Purification: After synthesis, GPI 15427 is purified using techniques such as chromatography to ensure high purity for biological testing.

Specific details regarding the synthetic route may vary based on research protocols but generally follow established organic synthesis methodologies.

GPI 15427 exhibits significant biological activity in various models of disease. It has been shown to ameliorate symptoms associated with diabetic neuropathy by reducing intraepidermal nerve fiber loss and alleviating neuropathic pain . Additionally, it has demonstrated protective effects against tissue damage in models of ischemia-reperfusion injury and colitis . The compound's ability to inhibit PARP-1 has also led to increased sensitivity of cancer cells to chemotherapy agents like temozolomide, enhancing antitumor efficacy .

GPI 15427 has several applications in both research and clinical settings:

  • Cancer Therapy: It is being investigated as an adjunct therapy in cancer treatment due to its ability to enhance the effectiveness of certain chemotherapeutic agents.
  • Diabetic Complications: The compound is explored for its potential in treating diabetic neuropathy and nephropathy by mitigating oxidative stress and inflammation.
  • Neuroprotection: Research indicates its use in protecting neuronal tissues from damage caused by various stressors.

Interaction studies involving GPI 15427 have highlighted its role in modulating cellular responses under stress conditions. For instance:

  • Synergistic Effects with Chemotherapy: Studies have demonstrated that GPI 15427 can enhance the efficacy of chemotherapeutic drugs like temozolomide by preventing tumor cell repair mechanisms .
  • Inflammatory Pathways: GPI 15427 has been shown to influence signaling pathways associated with inflammation, potentially altering outcomes in models of chronic inflammatory diseases .

Several compounds are similar to GPI 15427 in terms of their mechanism as PARP inhibitors. Here are a few notable examples:

Compound NameMechanismUnique Features
OlaparibPARP inhibitorFirst approved PARP inhibitor for cancer therapy
RucaparibPARP inhibitorEffective against BRCA-mutated cancers
NiraparibPARP inhibitorApproved for maintenance therapy in ovarian cancer
TalazoparibPARP inhibitorPotent against tumors with homologous recombination deficiencies

GPI 15427 is unique due to its specific application in diabetic complications and its ability to enhance the effects of existing chemotherapeutic agents without significant toxicity observed in preliminary studies.

Purity

>98%

XLogP3

1.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

348.15862589 g/mol

Monoisotopic Mass

348.15862589 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

70SQZ3QY6L

MeSH Pharmacological Classification

Poly(ADP-ribose) Polymerase Inhibitors

Wikipedia

Gpi-15427

Dates

Modify: 2024-02-18
1: Khan K, Araki K, Wang D, Li G, Li X, Zhang J, Xu W, Hoover RK, Lauter S, O'Malley B Jr, Lapidus RG, Li D. Head and neck cancer radiosensitization by the novel poly(ADP-ribose) polymerase inhibitor GPI-15427. Head Neck. 2010 Mar;32(3):381-91. doi: 10.1002/hed.21195. PubMed PMID: 19672867.
2: Di Paola R, Mazzon E, Xu W, Genovese T, Ferrraris D, Muià C, Crisafulli C, Zhang J, Cuzzocrea S. Treatment with PARP-1 inhibitors, GPI 15427 or GPI 16539, ameliorates intestinal damage in rat models of colitis and shock. Eur J Pharmacol. 2005 Dec 19;527(1-3):163-71. Epub 2005 Nov 28. PubMed PMID: 16310767.
3: Tentori L, Leonetti C, Scarsella M, Vergati M, Xu W, Calvin D, Morgan L, Tang Z, Woznizk K, Alemu C, Hoover R, Lapidus R, Zhang J, Graziani G. Brain distribution and efficacy as chemosensitizer of an oral formulation of PARP-1 inhibitor GPI 15427 in experimental models of CNS tumors. Int J Oncol. 2005 Feb;26(2):415-22. PubMed PMID: 15645126.
4: Tentori L, Leonetti C, Scarsella M, D'Amati G, Vergati M, Portarena I, Xu W, Kalish V, Zupi G, Zhang J, Graziani G. Systemic administration of GPI 15427, a novel poly(ADP-ribose) polymerase-1 inhibitor, increases the antitumor activity of temozolomide against intracranial melanoma, glioma, lymphoma. Clin Cancer Res. 2003 Nov 1;9(14):5370-9. PubMed PMID: 14614022.

Explore Compound Types